(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone
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Overview
Description
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, an imidazo[2,1-b]thiazole ring, and an indolin-1-yl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Indolin-1-yl Group: The final step involves the coupling of the indolin-1-yl group to the imidazo[2,1-b]thiazole ring, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone
- (6-(4-Methylphenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone
- (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone
Uniqueness
What sets (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone apart from similar compounds is the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-15-7-5-13(6-8-15)16-11-24-18(12-26-20(24)22-16)19(25)23-10-9-14-3-1-2-4-17(14)23/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPHLMHCCJLIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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